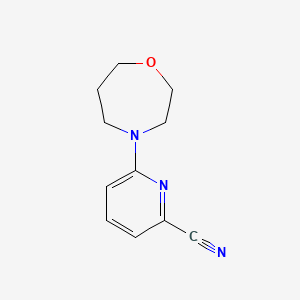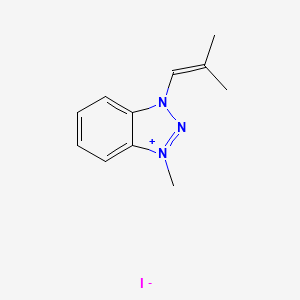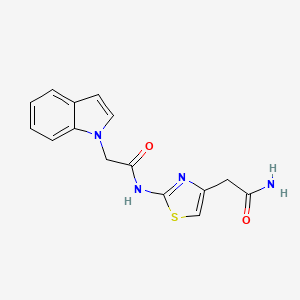![molecular formula C14H18ClN3OS B2565741 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide CAS No. 1253402-53-7](/img/structure/B2565741.png)
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of Janus kinase inhibitors, which are known to inhibit the activity of Janus kinases (JAKs), a family of enzymes that play a key role in the immune system.
Wirkmechanismus
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide works by inhibiting the activity of JAKs, which are enzymes that play a key role in the immune system. JAKs are involved in the signaling pathways that lead to the activation of immune cells and the production of inflammatory cytokines. By inhibiting JAKs, 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide can reduce the activity of immune cells and the production of inflammatory cytokines, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of JAKs, the reduction of immune cell activity, and the decrease in the production of inflammatory cytokines. These effects can lead to a decrease in inflammation and tissue damage, making 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide in lab experiments is its specificity for JAKs, which allows for the selective inhibition of JAK-dependent signaling pathways. However, one of the limitations of using 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide is its potential off-target effects, which can lead to unwanted side effects and complications.
Zukünftige Richtungen
There are several future directions for the study of 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide, including the investigation of its potential as a therapeutic agent in other diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to better understand the mechanism of action of 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide and its potential off-target effects. The development of more selective JAK inhibitors may also be an area of future research.
Synthesemethoden
The synthesis of 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide involves several steps, including the reaction of 3-chloropyridine-2-thiol with 1-cyano-1,2-dimethylpropylamine to form the intermediate compound, which is then reacted with 2-bromo-N-isopropylpropanamide to yield the final product. The synthesis of 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAKs, which are involved in the regulation of the immune system. By inhibiting JAKs, 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide can reduce the activity of immune cells and the production of inflammatory cytokines, leading to a decrease in inflammation and tissue damage.
Eigenschaften
IUPAC Name |
2-(3-chloropyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-9(2)14(4,8-16)18-12(19)10(3)20-13-11(15)6-5-7-17-13/h5-7,9-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSOMTHSFSBOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=C(C=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2565658.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2565659.png)

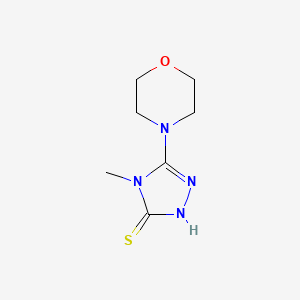
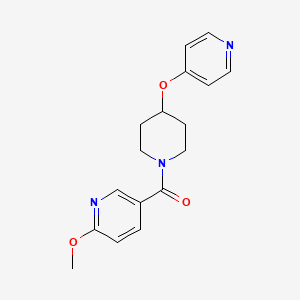

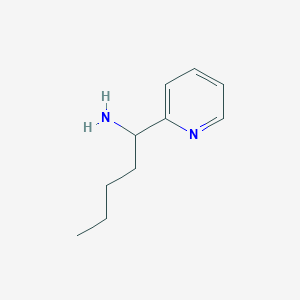
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)
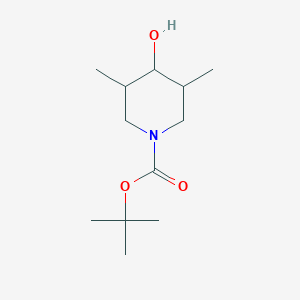

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
